Di-n-butylammonium hexafluorophosphate

Description

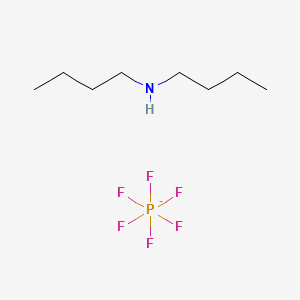

Structure

2D Structure

Properties

IUPAC Name |

N-butylbutan-1-amine;hexafluorophosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.F6P/c1-3-5-7-9-8-6-4-2;1-7(2,3,4,5)6/h9H,3-8H2,1-2H3;/q;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTCLBFPWIBWFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCC.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19F6NP- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202045 | |

| Record name | Dibutylamine, compd. with hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53770-27-7 | |

| Record name | Dibutylamine, compd. with hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053770277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutylamine, compd. with hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBUTYLAMINE HYDROHEXAFLUOROPHOSPHATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparations

Established Synthetic Pathways for Di-n-butylammonium Hexafluorophosphate (B91526)

The established and most direct synthesis of Di-n-butylammonium hexafluorophosphate is a two-step process that begins with the corresponding secondary amine, di-n-butylamine. vt.edu This method involves an initial acid-base reaction followed by an ion exchange precipitation.

The first step is the acidification of di-n-butylamine. This is typically achieved by reacting the amine with a strong acid, such as hydrochloric acid (HCl), in an aqueous or alcoholic medium like methanol (B129727). This reaction protonates the nitrogen atom of the amine, forming the di-n-butylammonium cation and yielding the corresponding chloride salt, di-n-butylammonium chloride.

The second step is the ion exchange, also known as salt metathesis. A saturated aqueous solution of a hexafluorophosphate salt, commonly ammonium (B1175870) hexafluorophosphate (NH₄PF₆), is added to the solution containing the di-n-butylammonium chloride. vt.edu The hexafluorophosphate anion (PF₆⁻) has a low lattice energy with the di-n-butylammonium cation, leading to the precipitation of this compound from the aqueous solution as a solid. vt.edugoogle.com The desired product is then isolated through filtration.

Acidification: (CH₃CH₂CH₂CH₂)₂NH + HCl → [(CH₃CH₂CH₂CH₂)₂NH₂]⁺Cl⁻

Ion Exchange: [(CH₃CH₂CH₂CH₂)₂NH₂]⁺Cl⁻ + NH₄PF₆ → [(CH₃CH₂CH₂CH₂)₂NH₂]⁺PF₆⁻(s) + NH₄Cl(aq)

This pathway is favored for its straightforward procedure and the use of readily available starting materials.

The yield of this compound synthesized via the two-step pathway can be influenced by several factors. In one documented synthesis, the yield was reported to be 43.9%. vt.edu This relatively moderate yield was attributed to the product's slight solubility in hot water, which was used as the purification solvent. vt.edu This indicates that the choice of purification method and solvent system is critical for maximizing product recovery.

For secondary ammonium hexafluorophosphates in general, optimizing reaction conditions involves careful control over parameters such as solvent choice, temperature, and reactant concentrations.

Key Optimization Parameters:

| Parameter | Influence on Reaction | Optimization Strategy |

| Solvent | Affects the solubility of reactants and the precipitation of the final product. Polar solvents are generally required for the ion exchange step. | The use of water is common for the ion exchange step to facilitate the precipitation of the water-insoluble hexafluorophosphate salt. google.com For other related syntheses, solvent-free conditions have been shown to improve reaction times and yields. researchgate.net |

| Temperature | Can influence reaction rate and the solubility of the product. Higher temperatures during purification can lead to product loss if the compound has some solubility. vt.edu | The ion exchange is typically carried out at room temperature. Purification steps, such as recrystallization, may require careful temperature control to minimize solubility losses of the final product. |

| Reactant Concentration | Using a saturated solution of the hexafluorophosphate salt ensures that the equilibrium is driven towards the precipitation of the desired product. | Addition of a saturated aqueous solution of ammonium hexafluorophosphate is a key step to induce precipitation. vt.edu |

| Purification Method | The final yield is highly dependent on the purification technique. As noted, washing with hot water can decrease the yield of this compound. vt.edu | Alternative purification solvents or methods, such as recrystallization from different solvent systems (e.g., ethanol (B145695)/water mixtures), could be explored to improve yield. basinc.com |

For comparison, the synthesis of a similar secondary ammonium salt, dibenzylammonium hexafluorophosphate, using the same two-step method, resulted in a much higher yield of 87.8%. vt.edu The primary difference in yield is likely due to the lower solubility of the dibenzylammonium salt in the purification medium compared to the di-n-butylammonium salt.

Alternative and Emerging Synthetic Strategies for Related Ammonium Salts

While the acidification and ion exchange method is standard for secondary ammonium salts, alternative strategies are employed for related compounds, particularly quaternary ammonium hexafluorophosphates. These methods can provide insights into other potential routes for synthesizing the target compound.

One common alternative is a direct ion exchange reaction in a biphasic system. For instance, tetrabutylammonium (B224687) hexafluorophosphate is synthesized by reacting tetrabutylammonium bromide in dichloromethane (B109758) with an aqueous solution of potassium hexafluorophosphate. chemicalbook.com The product preferentially dissolves in the organic phase, which is then separated, washed, and evaporated to yield the final product. chemicalbook.com This avoids issues related to product solubility in the reaction medium used for precipitation.

Emerging synthetic strategies often aim to avoid the use of unstable or hazardous reagents. One novel approach involves using silylimidazolium hexafluorophosphate salts as precursors to generate N-heterocyclic carbene (NHC) adducts. nih.gov In this method, the hexafluorophosphate anion acts as an in situ source of phosphorus pentafluoride (PF₅) when activated by the Lewis acidic silicon center, obviating the need to handle toxic PF₅ gas directly. nih.gov While this specific application is for NHC adducts, the underlying principle of activating the PF₆⁻ anion could inspire new synthetic routes for other hexafluorophosphate salts.

Purification Techniques for High-Purity this compound

Achieving high purity is crucial, especially when the compound is intended for applications sensitive to impurities, such as electrochemistry. wikipedia.org The most common and effective method for purifying ammonium hexafluorophosphate salts is recrystallization. wikipedia.orgreddit.com

The choice of solvent is the most critical parameter in recrystallization. For the closely related compound tetra-n-butylammonium hexafluorophosphate (TBAPF₆), recrystallization from absolute ethanol or ethanol/water mixtures is a standard procedure. basinc.comwikipedia.orgrsc.org The compound is dissolved in a minimum amount of the hot solvent or solvent mixture, and then allowed to cool slowly, causing high-purity crystals to form while impurities remain in the mother liquor. basinc.com

Typical Recrystallization Procedure:

Dissolve the crude this compound in a minimal volume of a suitable hot solvent system (e.g., an ethanol/water mixture).

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

Further cool the solution in an ice bath or refrigerator to maximize crystal precipitation.

Collect the crystals by filtration.

Wash the collected crystals with a small amount of cold solvent to remove any remaining mother liquor.

Dry the purified crystals under vacuum to remove all residual solvent. basinc.comrsc.org

For highly sensitive applications, this process may be repeated multiple times to achieve the desired purity level. rsc.org The effectiveness of the purification can be assessed by techniques such as melting point determination and spectroscopic analysis.

Isotopic Labeling Approaches in Synthetic Studies of Ammonium Hexafluorophosphates

Isotopic labeling is a powerful tool for elucidating reaction mechanisms, tracking molecules in complex systems, and as internal standards in analytical chemistry. In the context of ammonium hexafluorophosphates, isotopes such as deuterium (B1214612) (²H or D) or nitrogen-15 (B135050) (¹⁵N) can be incorporated into the ammonium cation.

The synthesis of isotopically labeled this compound would typically begin with an isotopically labeled precursor. For example, to introduce a ¹⁵N label, one would start with ¹⁵N-labeled di-n-butylamine. The subsequent two-step synthesis of acidification and ion exchange would proceed as previously described, carrying the ¹⁵N label through to the final product.

Deuterium labeling can be achieved by using deuterated starting materials or solvents. For instance, deuterium atoms can be incorporated at specific positions on the n-butyl chains by starting with a selectively deuterated di-n-butylamine. The synthesis of partially deuterated diammonium bis(hexafluorophosphate) salts has been reported, demonstrating the feasibility of incorporating deuterium into the cationic framework of these compounds. vt.edu The synthesis followed a similar multi-step pathway involving acidification and ion exchange, indicating that the standard synthetic route is compatible with the presence of isotopic labels.

The analysis of isotopically labeled compounds often involves mass spectrometry to confirm the incorporation and determine the degree of labeling, as well as NMR spectroscopy (e.g., ²H NMR or ¹⁵N NMR) to identify the position of the label within the molecule.

Crystallographic and Structural Investigations

Solid-State Structural Characterization Techniques

X-ray diffraction (XRD) is a primary technique for elucidating the crystal structure of materials. nih.govrsc.org It operates by scattering a beam of X-rays off the electron clouds of the atoms within a crystalline lattice. crystallography.net The resulting diffraction pattern is unique to the crystal's structure and allows for the determination of unit cell dimensions, space group, and atomic positions. crystallography.net For ammonium (B1175870) hexafluorophosphate (B91526) systems, XRD analysis reveals how the ammonium cations and hexafluorophosphate anions pack in the solid state. While extensive databases and numerous studies exist for various ammonium salts, specific, published X-ray diffraction data for Di-n-butylammonium hexafluorophosphate is not available. Analysis of the closely related tetra-n-butylammonium hexafluorophosphate has been performed, revealing a monoclinic crystal system (space group P 1 21/c 1) at low temperatures, but this information cannot be directly extrapolated to the secondary amine salt. nih.govresearchgate.net

Neutron diffraction is a powerful crystallographic method that is particularly useful for locating light atoms, such as hydrogen, which are often difficult to pinpoint accurately with X-ray diffraction. nih.gov Since neutrons interact with atomic nuclei rather than electrons, the technique is highly sensitive to the positions of hydrogen atoms involved in hydrogen bonds (N-H···F). researchgate.net This makes it an invaluable tool for studying ammonium compounds. rsc.orgaps.org In the context of this compound, neutron diffraction would be the ideal method to precisely determine the geometry of the N-H···F hydrogen bonds between the cation and anion. However, a review of the literature indicates that no specific neutron diffraction studies have been conducted on this compound.

Polymorphism and Phase Transitions in Ammonium Hexafluorophosphate Systems

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical area of study in materials science. mdpi.com Different polymorphs of a compound can have distinct physical properties. Phase transitions between these forms can be induced by changes in temperature or pressure. nih.gov Many ammonium hexafluorophosphate salts are known to exhibit complex phase behaviors. For instance, calorimetric measurements on related compounds have indicated phase transitions upon cooling. nih.gov Such transitions often involve changes in the rotational freedom of the ions and ordering of the crystal lattice. researchgate.net Without experimental data from techniques like Differential Scanning Calorimetry (DSC) or variable-temperature diffraction for this compound, any discussion of its potential polymorphism or phase transitions would be purely speculative.

Crystal Engineering Principles Applied to Secondary Ammonium Hexafluorophosphates

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. For secondary ammonium hexafluorophosphates, the primary tool for crystal engineering is the predictable nature of the N-H···F hydrogen bond. By modifying the alkyl groups of the secondary ammonium cation, it is possible to control the steric hindrance and the directionality of the hydrogen bonds, thereby influencing the resulting crystal lattice. The goal is to create materials with specific desired properties. The principles of supramolecular synthons, which are robust and predictable non-covalent interactions, are often applied. However, the application of these principles to specifically design or predict the crystal structure of this compound has not been reported in the literature.

Solution Phase Behavior and Intermolecular Interactions

Ion Solvation and Association Phenomena in Non-Aqueous Solvents

In non-aqueous solvents, the solvation of the di-n-butylammonium cation ((n-Bu)₂NH₂⁺) and the hexafluorophosphate (B91526) anion (PF₆⁻) governs the degree to which they exist as free, solvated ions or as associated ion pairs.

Conductivity measurements are a powerful tool for quantifying ion association. By measuring the molar conductivity of a salt solution over a range of concentrations, one can extrapolate to infinite dilution to find the limiting molar conductivity (Λₒ), which represents the conductivity when ions are completely dissociated. The deviation from ideal behavior as concentration increases allows for the calculation of the ion association constant (Kₐ).

For tetra-n-butylammonium hexafluorophosphate (NBu₄PF₆), a closely related compound, extensive conductometric studies have been performed in various non-aqueous solvents at 298.15 K. researchgate.net The data, derived using the Lee–Wheaton conductivity equation, show a strong dependence of both limiting molar conductivity and ion association on the properties of the solvent, particularly its dielectric constant (ε) and viscosity (η). researchgate.net

Slight ionic association is observed for NBu₄PF₆ in solvents with dielectric constants greater than 16. researchgate.net However, in a low-dielectric solvent like tetrahydrofuran (B95107) (THF, ε = 7.5), the association becomes significantly more pronounced, as indicated by a much larger association constant. researchgate.net This trend is expected, as solvents with lower dielectric constants are less effective at screening the electrostatic attraction between the cation and anion, thus favoring the formation of ion pairs.

Table 1: Limiting Molar Conductivities and Association Constants for Tetrabutylammonium (B224687) Hexafluorophosphate in Various Solvents at 298.15 K Data extracted from a study on n-tetrabutylammonium hexafluorophosphate. researchgate.net

| Solvent | Limiting Molar Conductivity (Λₒ) / S·cm²·mol⁻¹ | Association Constant (Kₐ) / dm³·mol⁻¹ |

|---|---|---|

| Methanol (B129727) (MeOH) | 114.73 | 31.1 |

| Ethanol (B145695) (EtOH) | 51.34 | 71.4 |

| Acetone (ACE) | 177.30 | 39.2 |

| Tetrahydrofuran (THF) | 94.70 | 1128.0 |

| Dimethylsulfoxide (DMSO) | 39.11 | 1.8 |

| N,N-dimethylformamide (DMF) | 82.12 | 0.0 |

| Acetonitrile (B52724) (ACN) | 178.65 | 10.0 |

Spectroscopic techniques provide molecular-level insights into ion-solvent and ion-ion interactions.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to the local environment of the hexafluorophosphate anion. nih.gov In its free, unsolvated state, the PF₆⁻ anion possesses perfect octahedral (Oₕ) symmetry. nih.govacs.org Due to this high symmetry, its symmetric P-F stretching mode (ν₁) is IR-inactive. nih.govacs.org However, when the anion forms a close ion pair with a cation (like (n-Bu)₂NH₂⁺), the electrostatic interaction distorts this symmetry. nih.gov This distortion breaks the selection rules, causing the ν₁ mode to become IR-active. nih.govacs.org The appearance and intensity of this band in the IR spectrum can thus be used as a direct probe of ion pairing. nih.gov Studies on LiPF₆ have shown that as the dielectric constant of the solvent increases, the intensity of the ν₁ band decreases, confirming that ion pairing is less favored in high-dielectric media. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can probe ion-solvent interactions by monitoring the chemical shifts of nuclei in both the ions and the solvent molecules. For the di-n-butylammonium cation, the chemical shift of the N-H protons is particularly sensitive to hydrogen bonding interactions with solvent molecules. In solvents capable of accepting hydrogen bonds, the N-H proton signal may shift downfield, indicating a strong interaction. Conversely, changes in the ¹H or ¹³C chemical shifts of the solvent molecules upon addition of the salt can provide information about which parts of the solvent molecule are interacting with the ions.

Thermodynamics of Solution and Transfer Free Energies for Ammonium (B1175870) Hexafluorophosphates

For salts like Di-n-butylammonium hexafluorophosphate, the large, non-polar alkyl groups on the cation and the large, weakly coordinating nature of the PF₆⁻ anion lead to relatively weak ion-solvent interactions compared to smaller, more charge-dense ions. mdpi.com

Transfer free energies (ΔG°tr) quantify the change in free energy when a salt is transferred from one solvent to another. They are a measure of the relative preference of the salt for the two solvents. For instance, transferring an ammonium hexafluorophosphate salt from a polar protic solvent like methanol to a polar aprotic solvent like acetonitrile would involve changes in solvation for both the cation (which can hydrogen-bond) and the anion. The sign and magnitude of the transfer free energy would reflect the net effect of these changes in ion-solvent interactions.

Supramolecular Interactions in Solution: Complexation with Macrocyclic Ligands (e.g., Crown Ethers)

The di-n-butylammonium cation, being a secondary ammonium ion, is an excellent guest for certain macrocyclic host molecules, most notably crown ethers. The formation of these host-guest complexes is a hallmark of supramolecular chemistry. nih.gov

The interaction is primarily driven by hydrogen bonding between the two acidic protons on the ammonium nitrogen (N-H⁺) and the lone pairs of the oxygen atoms lining the cavity of the crown ether. The size of the crown ether's cavity must be complementary to the size of the ammonium group to achieve stable complexation. For dialkylammonium ions, crown ethers like 24-crown-8 are often effective hosts. The binding process involves the threading of the ammonium ion into the macrocycle's cavity, forming a stable researchgate.netpseudorotaxane structure held together by multiple N-H···O hydrogen bonds. The hexafluorophosphate anion acts as a counterion but does not typically participate directly in the complexation, residing outside the host-guest assembly. nih.gov

Electrochemical Properties and Applications in Advanced Materials

Role as Supporting Electrolyte in Non-Aqueous Electrochemistry for Ammonium (B1175870) Hexafluorophosphates

In non-aqueous electrochemistry, a supporting electrolyte is crucial for increasing the conductivity of the solution. basinc.com Salts like tetra-n-butylammonium hexafluorophosphate (B91526) (TBAHFP), a related ammonium hexafluorophosphate, are commonly used in large excess (around 0.1 M) compared to the substrate being analyzed. basinc.com This ensures that the current in the bulk of the solution is primarily carried by the ions of the supporting electrolyte, minimizing migration effects of charged substrates. basinc.com Di-n-butylammonium hexafluorophosphate serves a similar function, providing the necessary ionic conductivity for electrochemical measurements in organic solvents. These electrolytes are favored due to their chemical inertness and wide potential window, allowing for the study of a broad range of redox processes without interference from the electrolyte itself. wikipedia.org

Cyclic voltammetry (CV) is a powerful technique used to investigate the electrochemical behavior of various compounds. science.gov In many CV studies conducted in non-aqueous solvents like dimethylformamide (DMF), tetra-n-butylammonium hexafluorophosphate (a compound similar in function to this compound) is employed as the supporting electrolyte at a typical concentration of 0.1 M. nsf.govresearchgate.netresearchgate.net These studies often involve a three-electrode system, which may consist of a platinum working electrode, a platinum counter electrode, and a nonaqueous reference electrode such as Ag/AgNO₃. researchgate.netresearchgate.net

The choice of supporting electrolyte can influence the electrochemical response of the system under investigation. For instance, in studies of metal complexes, the supporting electrolyte has been observed to alter the stability of metal-alkyl intermediates. nsf.gov The size of the electrolyte's cation can affect the observed current, with smaller cations sometimes leading to larger current increases. nsf.gov The inert nature of the hexafluorophosphate anion and the tetra-alkylammonium cation over a wide potential range makes them suitable for studying the redox properties of various organic and organometallic species. wikipedia.org

Below is a table summarizing typical experimental conditions for cyclic voltammetry using ammonium hexafluorophosphate supporting electrolytes:

| Parameter | Value |

| Supporting Electrolyte | Tetra-n-butylammonium hexafluorophosphate |

| Concentration | 0.1 M |

| Solvent | Dimethylformamide (DMF) |

| Working Electrode | Platinum or Glassy Carbon |

| Counter Electrode | Platinum |

| Reference Electrode | Ag/AgNO₃ |

| Scan Rate | 50 mV·s⁻¹ or 100 mV·s⁻¹ |

This table presents a generalized set of conditions based on common practices in electrochemical research. nsf.govresearchgate.netresearchgate.net

The electrochemical window of an electrolyte is the range of voltage between which the electrolyte itself does not get oxidized or reduced. utp.edu.my A wide electrochemical window is a critical characteristic for a supporting electrolyte, as it determines the range of redox potentials that can be studied without interference from the electrolyte's decomposition. Ammonium hexafluorophosphates are known for their wide electrochemical windows in non-aqueous solvents. wikipedia.orgutp.edu.my

The stability of the electrolyte is paramount for reliable and reproducible electrochemical measurements. Impurities, particularly water, can significantly reduce the effective electrochemical window. utp.edu.mynih.gov Water can react with the hexafluorophosphate anion (PF₆⁻) to form species that are electroactive within the potential window. nih.gov Therefore, careful drying of both the solvent and the supporting electrolyte is essential. Recrystallization from solvents like ethanol (B145695) or ethanol/water mixtures followed by drying under vacuum is a common purification method. basinc.comwikipedia.org

The electrochemical stability window for various ionic liquids, including those with the hexafluorophosphate anion, has been found to range from 4.1 to 6.1 V. nih.gov The specific value depends on the cation, anion, and the presence of any functional groups. nih.gov

The diffusion coefficient is a measure of the rate at which a species diffuses through a medium and is a key parameter in electrochemical studies. In cyclic voltammetry, the diffusion coefficients of the electroactive species can be determined from the experimental data. rsc.org The supporting electrolyte, while ideally inert electrochemically, plays a crucial role in establishing the ionic environment in which this diffusion occurs.

The mobility of ions in solution is influenced by the viscosity of the solvent and the size of the solvated ions. researchgate.net For salts like tetra-n-butylammonium hexafluorophosphate, slight ionic association can occur, particularly in solvents with lower dielectric constants. researchgate.net This association can affect the ionic strength of the solution and, consequently, the diffusion of the species of interest.

The determination of diffusion coefficients is often part of a broader characterization of materials for applications such as batteries and solar cells, where the transport of ionic species is fundamental to device operation. rsc.orgxmu.edu.cn

Integration in Organic Electronic Devices as Doping Agents (e.g., OLEDs) for Ammonium Hexafluorophosphates

Ammonium hexafluorophosphates, including tetra-n-butylammonium hexafluorophosphate (TBAHFP), have been investigated as doping agents in organic electronic devices like organic light-emitting diodes (OLEDs). researchgate.net Doping in organic semiconductors is a process where a small amount of a foreign material (the dopant) is introduced to modify the electrical properties of the host material. nsf.gov In the context of OLEDs, doping can enhance charge carrier injection and transport, leading to improved device performance. researchgate.netmdpi.com

The introduction of ammonium hexafluorophosphate as a dopant can significantly impact the charge transport characteristics of the active layer in an OLED. researchgate.net For instance, doping a blend of poly(9-vinylcarbazole) (PVK) and 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole (B1585544) (PBD) with TBAHFP has been shown to alter the current-voltage characteristics of the device. researchgate.net

The performance of an OLED, including its turn-on voltage, brightness, and efficiency, is highly dependent on the balance of holes and electrons within the emissive layer. mdpi.comnih.gov The charge carrier mobility of the transport materials is a critical factor. mdpi.commdpi.com Doping can influence this mobility. While some studies have shown that doping can lead to enhanced luminance and current efficiency, the concentration of the dopant is a critical parameter. researchgate.net At higher concentrations, agglomeration of the dopant can occur, leading to a decrease in performance. researchgate.net

The selection of appropriate host and dopant materials, along with the optimization of the dopant concentration, is essential for engineering high-efficiency OLEDs. researchgate.netmdpi.com

The mechanism of doping in semiconducting polymers can be complex and depends on the nature of both the polymer and the dopant. nsf.govescholarship.org In the case of p-type doping, the dopant facilitates the creation of positive charge carriers (holes) on the polymer backbone. nsf.gov This can occur through integer charge transfer, where an electron is transferred from the highest occupied molecular orbital (HOMO) of the semiconductor to the lowest unoccupied molecular orbital (LUMO) of the dopant. nsf.gov

In some systems, the doping process can induce morphological changes in the polymer film, such as increased planarity of the polymer backbone and ordering into crystalline structures. escholarship.org The use of dianions as counterions, in a process referred to as "double doping," is also being explored as a way to minimize structural distortions in the polymer. researchgate.netosti.gov

Application in Energy Storage Systems: Redox Flow Batteries and Capacitors (General to ammonium hexafluorophosphates)

Ammonium hexafluorophosphate salts are a significant class of supporting electrolytes used in non-aqueous energy storage systems like redox flow batteries (RFBs) and supercapacitors. Their primary role is to provide ionic conductivity within the electrolyte solution, facilitating charge transport between the electrodes while remaining electrochemically inert over a wide potential range. wikipedia.org The salt consists of an ammonium cation and the weakly basic hexafluorophosphate (PF₆⁻) anion. wikipedia.org This chemical stability is crucial for the electrolyte to function without interfering with the primary redox reactions of the active species at the heart of the battery or capacitor's operation. wikipedia.org

In non-aqueous redox flow batteries (NAqRFBs), which offer the potential for higher energy densities than their aqueous counterparts, salts like Tetrabutylammonium (B224687) hexafluorophosphate (TBAHFP) are frequently employed. researchgate.netsigmaaldrich.com They are dissolved in polar organic solvents, such as acetonitrile (B52724) (CH₃CN), to support the electrochemical reactions of dissolved redox-active materials. wikipedia.orgresearchgate.net For instance, TBAHFP has been used as the supporting electrolyte in NAqRFBs that utilize vanadium acetylacetonate (B107027) (V(acac)₃) as the active species. researchgate.net However, research indicates that the hexafluorophosphate anion itself may not be entirely "innocent." Studies have shown that the PF₆⁻ anion can undergo acid-induced decomposition, which can lead to a non-linear pattern of capacity fade in non-aqueous RFBs. chemrxiv.org This degradation can be a universal issue in systems that use PF₆⁻ supporting salts, where acidic byproducts from the positive electrolyte (posolyte) cross over to the negative electrolyte (negolyte) and protonate the active material, limiting its function. chemrxiv.org

In supercapacitors, which store energy via electrostatic charge accumulation at the electrode-electrolyte interface, ammonium hexafluorophosphate electrolytes are also common. taylorandfrancis.com Their function is to provide the ions that form the electrical double layer. The properties of the electrolyte, including ion size and mobility, directly influence the device's capacitance, power density, and cycling stability.

Electrolyte Formulation and Performance Metrics

While detailed research on electrolyte formulations specifically using this compound in RFBs and capacitors is not widely present in the surveyed literature, the principles can be understood from studies of its close analogue, Tetrabutylammonium hexafluorophosphate (TBAHFP).

Electrolyte formulation involves dissolving the salt in a suitable solvent at an optimized concentration. The choice of solvent is critical; polar organic solvents like acetonitrile are common due to their ability to dissolve the salt and their relatively high dielectric constant and wide electrochemical stability window. wikipedia.orgsigmaaldrich.com The concentration of the supporting electrolyte is a key performance parameter, typically in the range of 0.1 M to 1.0 M. taylorandfrancis.com This concentration must be high enough to minimize solution resistance (ohmic drop) but low enough to maintain solubility and manage viscosity.

Key performance metrics for an electrolyte include ionic conductivity, electrochemical stability window (ESW), viscosity, and its impact on the performance of the energy storage device itself.

Ionic Conductivity: This metric measures the electrolyte's ability to conduct ions. Higher conductivity is desirable as it reduces internal resistance and improves power density. For example, the addition of TBAHFP as a flame-retardant additive to a standard lithium-ion battery electrolyte was found to slightly decrease ionic conductivity. xmu.edu.cn

Electrochemical Stability Window (ESW): The ESW is the voltage range within which the electrolyte remains stable without decomposing. A wide ESW is essential for high-voltage applications. Quaternary ammonium salts like TBAHFP are known for their wide potential ranges. wikipedia.org

Device Performance: Ultimately, the electrolyte's performance is measured in a full cell. Metrics include coulombic efficiency (the ratio of charge extracted to charge inserted in a cycle), energy efficiency, capacity retention over long-term cycling, and power density. In a lab-scale flow battery using a quinone-based active material, high coulombic efficiency of 99% over 100 cycles was demonstrated, underscoring the importance of a stable electrolyte system. nih.gov

Table 1: Example Electrolyte Properties for TBAHFP (Analogue to this compound) (Note: Data is for Tetrabutylammonium hexafluorophosphate and is provided for illustrative purposes due to the lack of specific data for the Di-n-butylammonium compound.)

| Property | Value / Description | Solvent / Conditions | Source(s) |

| Typical Concentration | 0.1 M - 1.0 M | Acetonitrile | taylorandfrancis.com |

| Solubility | Soluble; 0.1 g/mL yields a clear, colorless solution | Acetonitrile | sigmaaldrich.comlookchem.com |

| Melting Point | 244-246 °C | N/A | wikipedia.org |

| Electrochemical Window | Considered stable over a wide potential range, allowing for use in various nonaqueous electrochemical systems. | Polar Organic Solvents | wikipedia.org |

| Primary Function | Supporting electrolyte to provide ionic conductivity and minimize solution resistance. | Nonaqueous Electrochemical Cells | oakwoodchemical.comchemicalbook.com |

Interfacial Phenomena in Electrochemical Devices

Interfacial phenomena, occurring at the boundary between the electrode surface and the electrolyte, are critical to the performance, longevity, and safety of electrochemical devices. drexel.edudigitellinc.com The formation of an electrical double layer is the fundamental mechanism for energy storage in capacitors and a key feature in battery interfaces. digitellinc.com

In battery systems, a crucial interfacial phenomenon is the formation of the Solid Electrolyte Interphase (SEI). The SEI is a passivation layer that forms on the anode surface during the initial charging cycles from the decomposition products of the electrolyte. drexel.edu An ideal SEI is electronically insulating but ionically conducting, allowing ions (e.g., Li⁺) to pass through while preventing further electrolyte degradation. drexel.edu The composition and stability of the SEI are highly dependent on the electrolyte formulation, including the salt and solvent.

For electrolytes containing ammonium hexafluorophosphate salts, the cation and anion can both participate in or influence interfacial processes. Studies on the closely related Tetrabutylammonium hexafluorophosphate (TBAHFP) have shown that it can have poor compatibility with certain electrodes. For instance, in graphite (B72142) half-cells, electrolytes with higher concentrations of TBAHFP struggled to form a stable SEI layer, leading to poor electrochemical performance. xmu.edu.cn This highlights how the choice of electrolyte salt directly impacts the critical SEI layer.

Furthermore, the degradation of the PF₆⁻ anion itself is an important interfacial process. As previously mentioned, acid-induced decomposition of PF₆⁻ can create species that migrate through the cell and react at the opposite electrode's interface, causing capacity fade. chemrxiv.org Understanding and controlling these interfacial reactions—both the formation of stable, protective layers and the prevention of degradative side reactions—is a central challenge in developing next-generation energy storage systems. researchgate.net

Proton Conduction Mechanisms and Materials Science Implications

Principles of Proton Transport in Solid-State Materials

Proton transport in solid-state materials is a complex process governed by specific structural and chemical properties of the host material. Unlike electronic conduction, protonic conduction involves the physical displacement of protons (H⁺). Two primary mechanisms are widely recognized for describing this phenomenon: the Grotthuss mechanism and the vehicular mechanism. rsc.orgwikipedia.orgmpg.de

The Grotthuss mechanism , often termed "proton jumping" or "proton hopping," describes the transport of an excess proton through a hydrogen-bonded network. wikipedia.org This process does not involve the long-range diffusion of a single proton. Instead, a proton from a donor group (e.g., a hydronium ion or an ammonium (B1175870) ion) hops to an adjacent acceptor molecule through the formation and cleavage of covalent bonds. wikipedia.orgresearchgate.net This transfer creates a new protonated species, and a subsequent reorientation of the molecules in the network allows for the next hop, propagating the charge through the material in a manner analogous to a bucket brigade. rsc.orgwikipedia.org This mechanism is typically characterized by a low activation energy (Ea), generally below 0.4 eV, as it does not require the movement of the entire molecular entity. rsc.org

| Characteristic | Grotthuss Mechanism | Vehicular Mechanism |

|---|---|---|

| Transport Process | Proton hopping through a hydrogen-bond network. rsc.orgwikipedia.org | Diffusion of proton-carrying molecules (e.g., H₃O⁺, NH₄⁺). mpg.deresearchgate.net |

| Carrier Mobility | High apparent mobility due to charge propagation. wikipedia.org | Limited by the diffusion rate of the vehicle molecule. researchgate.net |

| Activation Energy (Ea) | Low (typically < 0.4 eV). rsc.org | High (typically > 0.4 eV). rsc.org |

| Required Medium | An extended hydrogen-bonded network. wikipedia.org | A medium allowing for molecular diffusion (e.g., liquid, gel, polymer matrix). mpg.de |

Exploration of Di-n-butylammonium Hexafluorophosphate (B91526) as a Potential Proton Conductor

Di-n-butylammonium hexafluorophosphate, [(CH₃(CH₂)₃)₂NH₂]⁺[PF₆]⁻, is a secondary ammonium salt that possesses structural features suggesting its potential for proton conduction. The di-n-butylammonium cation contains two labile protons on the nitrogen atom (N-H) that can potentially participate in proton transport. The hexafluorophosphate anion is a weakly coordinating, stable counter-ion. While direct studies on the proton conductivity of this specific compound are not prominent in the literature, its potential can be inferred from the behavior of other secondary and simple ammonium salts.

The presence of N-H protons in the di-n-butylammonium cation is critical for a potential Grotthuss-type mechanism. In anhydrous or low-humidity conditions, proton transport can occur via hopping between adjacent cations. This requires the formation of an intermolecular hydrogen-bonding network, N-H···N, where a proton is transferred from one secondary ammonium ion to the nitrogen atom of a neighboring di-n-butylamine molecule (if present as a neutral species) or through a defect mechanism.

In systems containing other polyamines, proton transfer has been identified as following the Grotthuss mechanism, with activation energies below 0.4 eV. rsc.org The degenerate proton transfer between an ammonium ion (NH₄⁺) and an ammonia (B1221849) molecule (NH₃) is a fundamental example of this process in a non-aqueous system. rsc.org For this compound, a similar proton exchange could occur:

[(C₄H₉)₂NH₂]⁺ + (C₄H₉)₂NH ⇌ (C₄H₉)₂NH + [(C₄H₉)₂NH₂]⁺

The efficiency of this mechanism would be highly dependent on the crystal packing of the salt, which dictates the proximity and orientation of the N-H groups and the feasibility of forming the necessary hydrogen-bond pathways for proton hopping.

In the presence of a suitable medium, such as in a hydrogel or a polymer matrix, the di-n-butylammonium cation itself could act as a proton vehicle. rsc.orgrsc.org In this scenario, the entire [(CH₃(CH₂)₃)₂NH₂]⁺ ion would diffuse through the host material, carrying its proton along with it. The temperature-dependent conductivity of such systems is often described by the Vogel–Tamman–Fulcher (VTF) equation, which is characteristic of transport coupled to the segmental motion of polymer chains or viscous flow in a liquid-like environment. rsc.org

However, several structural factors inherent to the di-n-butylammonium cation would influence the efficiency of a vehicular mechanism.

Steric Hindrance: The two butyl chains introduce significant steric bulk around the central N-H groups. This could impede the close packing required for efficient hydrogen bonding in a Grotthuss mechanism and also hinder the ion's diffusion through a polymer matrix in a vehicular mechanism. Alkyl groups are electron-donating, which increases the basicity of the amine compared to ammonia, but the steric effects can inhibit interactions with the surrounding medium. libretexts.org

Development of Composite Proton Exchange Membranes Incorporating Secondary Ammonium Hexafluorophosphates

A common strategy for creating solid-state proton conductors is to fabricate composite proton exchange membranes (PEMs). This involves incorporating a proton-conducting salt into a stable, flexible polymer matrix. fuelcellstore.com Polymers such as polyvinyl alcohol (PVA) and chitosan (B1678972) have been successfully used as hosts for various ammonium salts, including ammonium nitrate (B79036), ammonium bromide, and ammonium thiocyanate, to create proton-conducting solid polymer electrolytes. mdpi.comresearchgate.netmdpi.com

In these systems, the polymer matrix provides mechanical stability, while the dissolved ammonium salt provides the mobile protons. The conductivity of these membranes is highly dependent on the salt concentration, with an optimal concentration typically observed before ion-recombination effects begin to lower conductivity. mdpi.commdpi.com The amorphous regions of the polymer are crucial, as they provide the free volume necessary for ion mobility. mdpi.com

While research has often focused on simple or quaternary ammonium salts, a similar approach could be employed for secondary ammonium hexafluorophosphates. nih.gov A composite membrane could be fabricated by dissolving this compound in a polymer host like PVA. The N-H protons of the secondary ammonium cation would serve as the charge carriers. The performance would depend on the salt's ability to dissociate within the polymer matrix and the mobility of the protons, either through a hopping mechanism along polymer- and water-mediated pathways or through the vehicular motion of the cation itself. mdpi.com The large hexafluorophosphate anion would likely remain relatively immobile within the matrix.

Influence of Environmental Factors on Proton Conductivity in Ammonium Salts

The proton conductivity of materials based on ammonium salts is highly sensitive to environmental factors, particularly temperature and humidity.

Temperature: For virtually all ammonium salt-based systems, proton conductivity increases with temperature. mdpi.comresearchgate.net This relationship is due to the thermally activated nature of ion transport. As the temperature rises, the segmental motion of polymer chains in a composite membrane increases, creating more free volume and facilitating the movement of charge carriers. mdpi.com This behavior can often be modeled by the Arrhenius or VTF equations, which relate conductivity to temperature and provide insight into the activation energy of the conduction process. rsc.orgmdpi.com

Humidity: The presence of water molecules typically enhances the proton conductivity of ammonium salt-based materials significantly. researchgate.netnih.gov Water can improve conductivity in several ways:

It can act as a plasticizer in polymer composites, increasing the amorphous content and segmental motion, which facilitates ion mobility.

It can participate directly in the proton transport process by forming a hydrogen-bonded network, enabling an efficient Grotthuss-type mechanism where protons hop between water molecules and ammonium ions. researchgate.net

It can solvate the ions, promoting salt dissociation and creating H₃O⁺ vehicles for proton transport.

However, the presence of ammonium ions can also impact the water content and conductivity of standard membranes like Nafion. The substitution of protons (H⁺) with larger ammonium ions (NH₄⁺) in the membrane has been shown to decrease both water content and conductivity. researchgate.net For a system based on this compound, a similar dependence on humidity would be expected, with absorbed water molecules playing a crucial role in establishing effective pathways for proton conduction.

| Sample (wt.% NH₄NO₃) | Conductivity at 303 K (S/cm) | Conductivity at 353 K (S/cm) |

|---|---|---|

| 0 (Pure PVA) | 4.0 x 10⁻⁹ | - |

| 10 | 1.1 x 10⁻⁶ | 1.1 x 10⁻⁵ |

| 20 | 9.1 x 10⁻⁶ | 8.1 x 10⁻⁵ |

| 30 | 5.2 x 10⁻⁵ | 2.7 x 10⁻⁴ |

| 40 | 2.5 x 10⁻⁵ | 2.0 x 10⁻⁴ |

| 50 | 1.3 x 10⁻⁵ | 1.3 x 10⁻⁴ |

Applications in Catalysis and Reaction Media

Role as Co-catalyst or Additive in Organic Reactions (Drawing from related ammonium (B1175870) salts)

Ammonium salts are frequently employed as co-catalysts or additives to facilitate and improve the outcomes of organic reactions. Their function often revolves around their ability to act in acid/base catalysis and to operate as phase transfer catalysts.

In the realm of acid/base catalysis, ammonium salts can play a role in processes involving deprotonation. The ammonium cation can participate in proton exchange, and the basicity of the corresponding amine can be influential. While direct deprotonation by the di-n-butylammonium cation itself is not its primary role, related ammonium compounds are integral to systems where base catalysis is required.

Catalyst regeneration is a critical aspect of sustainable chemical processes. In some catalytic cycles, the active catalyst can be deactivated by the formation of stable ammonium salts. For instance, in selective catalytic reduction (SCR) systems, ammonium salts like ammonium nitrate (B79036) and ammonium bisulfate can form at low temperatures, blocking the active sites of the catalyst. mdpi.com These deactivating salts are often unstable at higher temperatures and can be decomposed to regenerate the catalyst, a process that highlights the reversible nature of ammonium salt formation. mdpi.com This principle of deactivation and regeneration through the formation and decomposition of ammonium salts is a key consideration in industrial catalytic processes.

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). ijstr.org Lipophilic ammonium salts, such as those with long alkyl chains like di-n-butylammonium hexafluorophosphate (B91526), are particularly effective as phase transfer catalysts. littleflowercollege.edu.inbiomedres.us

The fundamental mechanism of PTC involves the ammonium salt acting as a carrier for one of the reactants across the phase boundary. ijstr.org The lipophilic (fat-loving) nature of the cation, conferred by the alkyl groups, allows the ion pair to be soluble in the organic phase. littleflowercollege.edu.inyoutube.com The process can be summarized in the following steps:

Anion Exchange: In the aqueous phase, the ammonium cation (Q⁺) exchanges its original anion (X⁻) for the reactant anion (Y⁻) from an inorganic salt.

Phase Transfer: The newly formed ion pair, [Q⁺Y⁻], is sufficiently lipophilic to migrate from the aqueous phase into the organic phase. ijstr.org This transfer is the crucial step that gives the technique its name.

Reaction: Once in the organic phase, the reactant anion Y⁻ is highly reactive, as it is poorly solvated and only loosely associated with the bulky ammonium cation. It then reacts with the organic substrate.

Catalyst Regeneration: After the reaction, the ammonium cation, now paired with the leaving group anion (Z⁻), migrates back to the aqueous phase to repeat the cycle.

The effectiveness of a phase transfer catalyst is often related to the number of carbon atoms in its alkyl chains, a parameter sometimes referred to as "C#". acsgcipr.org A higher C# value increases the organophilicity of the cation, leading to a higher concentration of the catalyst-anion pair in the organic phase. acsgcipr.org

| Parameter | Description | Relevance to Di-n-butylammonium Salts |

| Lipophilicity | The affinity of a molecule for a lipid or non-polar environment. | The two n-butyl groups provide significant lipophilic character, enabling solubility in organic solvents. |

| Anion Exchange | The process where the catalyst's anion is swapped with the reactant's anion. | The hexafluorophosphate anion can be exchanged for a reactive anion (e.g., cyanide, hydroxide) at the aqueous interface. |

| Reactivity in Organic Phase | The state of the reactant anion once transferred into the organic phase. | The bulky di-n-butylammonium cation results in a "naked" and highly reactive anion in the organic medium. |

Use as Ionic Liquid Components or Medium Modifiers for Chemical Transformations

Di-n-butylammonium hexafluorophosphate belongs to the class of protic ionic liquids (PILs). Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as "green" solvents and reaction media due to their unique properties. tcichemicals.comnih.govnih.gov These properties include negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. tcichemicals.comtcichemicals.com The hexafluorophosphate anion is common in the formulation of water-stable ionic liquids. tcichemicals.comkuleuven.be

Using ionic liquids like those based on ammonium hexafluorophosphate salts as reaction media can lead to significant improvements in reaction efficiency and selectivity. scispace.com The highly polar yet non-coordinating nature of the ionic liquid environment can stabilize charged intermediates or transition states differently than conventional molecular solvents, leading to altered reaction pathways and accelerated rates. tcichemicals.comtcichemicals.com

The tunable nature of ionic liquids is a key advantage; by modifying the cation and anion, their physical and chemical properties can be tailored for specific reactions. nih.govsciepub.commdpi.com This "designer solvent" aspect allows for the optimization of reaction conditions to favor the formation of a desired product, thereby increasing selectivity. sciepub.com For example, in Suzuki-Miyaura coupling reactions performed in ionic liquids, the palladium catalyst can be retained in the ionic liquid phase, simplifying product separation and catalyst reuse. tcichemicals.com

Research Findings on Related Ionic Liquids in Catalysis

| Reaction Type | Ionic Liquid System | Observation | Reference |

| Biginelli Reaction | Tetrabutylammonium (B224687) hexafluorophosphate | Acts as a catalyst for the synthesis of dihydropyrimidinone derivatives. | sigmaaldrich.com |

| Suzuki-Miyaura Coupling | Generic Ionic Liquid | Product extracted with ether, while the catalyst is retained and reused in the ionic liquid phase. | tcichemicals.com |

| Nanoparticle Synthesis | 1-n-butyl-3-methylimidazolium hexafluorophosphate (BMI·PF6) | Used as a recyclable solvent for the thermal decomposition synthesis of magnetic nanoparticles. | rsc.org |

A major driver for the use of ionic liquids in chemical synthesis is their alignment with the principles of green chemistry. sciepub.com Their extremely low vapor pressure significantly reduces the emission of volatile organic compounds (VOCs) into the atmosphere. scispace.comresearchgate.net

The recyclability of ionic liquids is a cornerstone of their "green" credentials. sciepub.comscispace.com After a reaction, the product can often be separated from the ionic liquid through extraction with a less polar, immiscible solvent (like diethyl ether or hexane) or by distillation if the product is volatile. tcichemicals.comscispace.com The ionic liquid, often containing the catalyst, can then be recovered and reused for subsequent reaction cycles, which is both economically and environmentally beneficial. tcichemicals.comrsc.org For instance, in the synthesis of magnetic nanoparticles using BMI·PF6, the ionic liquid was successfully recycled and reused in at least 20 successive syntheses. rsc.org

However, it is important to note that the "greenness" of an ionic liquid must be assessed over its entire lifecycle, including its synthesis and potential for degradation. researchgate.net For example, hexafluorophosphate-based ionic liquids can be unstable in the presence of water, particularly at elevated temperatures, which can lead to the formation of hydrofluoric acid (HF). kuleuven.be This instability is a critical consideration for their practical application.

Integration into Advanced Functional Materials

Fabrication of Fluorescent Sensing Films Utilizing Ammonium (B1175870) Hexafluorophosphates

The construction of high-performance fluorescent films is a significant area of materials science, combining principles of photophysics, surface chemistry, and molecular design. rsc.org These films are critical for developing powerful and practical fluorescent sensors for real-world applications. rsc.org The process involves the strategic immobilization of fluorescent sensing elements onto a substrate. rsc.org While specific research detailing the use of Di-n-butylammonium hexafluorophosphate (B91526) in these films is nascent, the role of related ammonium compounds in sensing applications provides a strong precedent.

Fluorescent sensors for detecting ammonia (B1221849) (NH₃) and ammonium ions (NH₄⁺) are of particular importance due to the environmental and health impacts of these species. rsc.orgnih.gov Many sensing systems rely on a reaction that produces a fluorescent product. nih.gov For instance, a flow-based sensor for ammonia gas transfers the analyte into a water phase where it reacts with o-phthalaldehyde (B127526) and sulfite (B76179) to form a fluorescent adduct, which is then detected. nih.gov Another approach uses a hydrophobic membrane to allow ammonia gas to pass through and convert to ammonium ions, which then complex with a fluorescent indicator. researchgate.net

The fabrication of sensor arrays through methods like inkjet printing allows for the controlled deposition of functional materials, such as polymer micro- or nanoparticles with immobilized dyes. ama-science.org These particle-based sensors offer a versatile platform where the material's characteristics can be tailored for specific analytes. ama-science.org In the context of such systems, ammonium hexafluorophosphate salts could serve multiple functions. They can act as a supporting electrolyte within the film, facilitating ion transport and influencing the sensor's response dynamics. Furthermore, the ionic environment created by the salt can modulate the photophysical properties of the embedded fluorophores, potentially enhancing sensitivity or selectivity.

Research into fluorescent polymer thin films has demonstrated nanomolar detection of nitroaromatic compounds in water. nih.gov These sensors often rely on quenching mechanisms where the analyte interacts with the fluorescent polymer. The performance of such films is summarized in the table below, illustrating the types of materials and their effectiveness.

Table 1: Performance of Fluorescent Polymer Thin Film Sensors for Nitroaromatics Data derived from quenching experiments on polymer thin films. nih.gov

| Polymer Film | Target Analyte | Fluorescence Change | Concentration Range (µM) |

|---|---|---|---|

| P26 | Trinitrotoluene (TNT) | Quenching | 0.05 - 189 |

| P26 | Picric Acid (PA) | Quenching | 0.05 - 194 |

Incorporation into Metal-Organic Frameworks (MOFs) or Polymer Matrix Composites

The integration of ionic compounds like Di-n-butylammonium hexafluorophosphate into larger material architectures such as Metal-Organic Frameworks (MOFs) and Polymer Matrix Composites (PMCs) can impart new or enhanced functionalities.

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comnih.gov Their tunable structures and high surface areas make them ideal for applications in gas storage, separation, and catalysis. youtube.com While MOFs can have poor intrinsic electrical conductivity (typically 10⁻⁷ to 10⁻¹⁰ S·cm⁻¹), their properties can be modified by incorporating guest molecules, including ionic liquids and salts. nih.govresearchgate.net

A notable example involves the use of a close analogue, tetrabutylammonium (B224687) hexafluorophosphate, as a non-aqueous electrolyte for a cobalt-zinc (B8468989) MOF (Co₈-MOF-5) used as a supercapacitor electrode. taylorandfrancis.com Although the initial specific capacitance was low due to the pristine MOF's low conductivity, this study demonstrates a key strategy for employing MOFs in electrochemical applications by introducing an ion-conducting medium. taylorandfrancis.com this compound could similarly be used as a supporting electrolyte in MOF-based electrochemical devices, where the di-n-butylammonium cation's smaller size might influence ion mobility and packing within the MOF pores.

Table 2: Example of an Electrolyte-Infused MOF for Supercapacitor Application Data based on the work by Díaz et al. with a Co-Zn MOF. taylorandfrancis.com

| MOF System | Electrolyte | Application | Observed Limitation |

|---|---|---|---|

| Co₈-MOF-5 | Tetrabutylammonium hexafluorophosphate in acetonitrile (B52724) | Supercapacitor Electrode | Low specific capacitance due to low MOF conductivity |

Polymer Matrix Composites (PMCs) combine a polymer resin with a reinforcing material (like fibers or particles) to create materials with properties superior to the individual components. nasa.govmdpi.com PMCs are engineered for specific performance characteristics, including mechanical strength and thermal stability. nasa.gov The dynamic mechanical properties, such as the storage modulus (E') and loss modulus (E''), are critical performance indicators. mdpi.com

The introduction of ionic salts like this compound into a PMC can serve several purposes. It can act as a processing aid, modify the dielectric properties, or enhance the ionic conductivity of the composite, which is particularly relevant for applications in sensors, actuators, or solid polymer electrolytes. Environmental factors significantly impact the lifetime and performance of PMCs by affecting the polymer matrix and the fiber-matrix interface. nih.gov

Table 3: Dynamic Mechanical Properties of Various Fiber-Reinforced Polymer Composites Data derived from Dynamic Mechanical Thermal Analysis (DMTA) at 10 Hz. mdpi.com

| Composite Type | Reinforcement | Storage Modulus (E') at 30°C (GPa) | Loss Modulus (E'') Peak (GPa) | Glass Transition (Tg) (°C) |

|---|---|---|---|---|

| GFRP | Glass Fiber | ~22 | ~1.5 | ~80 |

| AFRP | Aramid Fiber | ~25 | ~1.8 | ~85 |

| CFRP | Carbon Fiber | ~48 | ~2.0 | ~90 |

Supramolecular Assemblies and Hybrid Materials Design for this compound

Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by noncovalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic (Coulombic) forces. taylorandfrancis.com These assemblies can lead to materials with unique properties that differ from their individual components. taylorandfrancis.com Hybrid materials, which combine organic and inorganic components at the nanoscale, represent a major field where supramolecular design principles are applied to create multifunctional materials for optics, energy, and catalysis. rsc.orgnih.gov

The ionic nature of this compound makes it an ideal building block for supramolecular assemblies driven by electrostatic interactions and hydrogen bonding (via the N-H groups of the cation). Its behavior in solution, particularly ion association, is fundamental to its role in these structures. A conductometric study of the closely related n-tetrabutylammonium hexafluorophosphate (NBu₄PF₆) in various solvents provides critical insight. researchgate.net The study found that while the salt exhibits slight ionic association in solvents with high dielectric constants (ε > 16), the association becomes significant in solvents with low dielectric constants like tetrahydrofuran (B95107) (THF). researchgate.net This behavior, governed by the interplay between the ions and the solvent medium, is crucial for controlling the self-assembly process.

The mobility of the ions was found to be primarily controlled by the viscosity of the solvent. researchgate.net The data from this study can be used to predict the behavior of this compound, which would be expected to show even stronger hydrogen bonding capabilities and potentially different association constants due to the presence of secondary amine protons.

Table 4: Limiting Molar Conductivities (Λₒ) and Association Constants (Kₐ) of n-Tetrabutylammonium Hexafluorophosphate in Various Solvents at 298.15 K Data from a conductometric investigation of NBu₄PF₆. researchgate.net

| Solvent | Dielectric Constant (ε) | Λₒ (S·cm²·mol⁻¹) | Kₐ (dm³·mol⁻¹) |

|---|---|---|---|

| Methanol (B129727) (MeOH) | 32.7 | 116.51 | 13.6 |

| Ethanol (B145695) (EtOH) | 24.5 | 52.75 | 27.9 |

| Acetone (ACE) | 20.7 | 196.22 | 14.0 |

| Tetrahydrofuran (THF) | 7.5 | 97.80 | 390.4 |

| Acetonitrile (ACN) | 35.9 | 184.88 | 9.8 |

| Dichloromethane (B109758) (DCM) | 8.9 | 120.48 | 48.2 |

In the design of hybrid materials, this compound can be co-assembled with other organic or inorganic building blocks, such as polyoxometalates or π-conjugated systems, to create novel crystalline or amorphous structures with tailored electronic or optical properties. taylorandfrancis.com

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding of Hexafluorophosphate (B91526) Salts

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. kobe-u.ac.jpwikipedia.org It is employed to determine the optimized geometry, electronic properties, and nature of bonding in hexafluorophosphate salts.

DFT calculations, for instance, have been utilized to study the interaction of various ions with graphene models, including systems with hexafluorophosphate anions. In a study on the ternary interaction system of fluorinated ethylene (B1197577) carbonate, Li+, and a graphene model, DFT calculations at the B3LYP/6-31G(d) level were used to investigate binding energies and electronic states. mdpi.com Such studies reveal how the electronic properties of the components are altered upon interaction. For example, the binding energies of Li+ complexes with fluorinated carbonates to a graphene surface were found to decrease with an increasing number of fluorine atoms. mdpi.com

In studies of organoclays intercalated with quaternary ammonium (B1175870) cations like tetrabutylammonium (B224687) (TBA), DFT has been used to predict the structure, stability, and dynamic properties. researchgate.net These calculations provide detailed information on the geometry and positioning of the cations within the clay's interlayer space. researchgate.net A comparison between tetrabutylammonium and tetrabutylphosphonium (B1682233) cations within montmorillonite (B579905) showed that the expansion of the interlayer space was slightly larger for the phosphonium-based cations, which was attributed to the larger covalent radius of phosphorus compared to nitrogen. researchgate.net

DFT is also employed to analyze the vibrational spectra (e.g., infrared frequencies) of these compounds, which can be compared with experimental data to validate the computational model. For instance, in the development of force fields for molecular dynamics simulations of ionic liquids like 1-n-butyl-3-methylimidazolium hexafluorophosphate, DFT calculations are often the starting point for obtaining optimized geometries and partial atomic charges. ambermd.org

The table below summarizes key findings from DFT studies on related hexafluorophosphate systems.

| System Studied | DFT Functional/Basis Set | Key Findings |

| Fluorinated Ethylene Carbonate + Li+ + Graphene | B3LYP/6-31G(d) | Binding energy of Li+ complexes to graphene decreases with increased fluorination. mdpi.com |

| Tetrabutylammonium/Tetrabutylphosphonium Montmorillonite | DFT (details not specified) | Provided predictions of structure, stability, and dynamic properties; phosphonium (B103445) cations led to slightly larger interlayer expansion. researchgate.net |

| 1-n-butyl-3-methylimidazolium hexafluorophosphate | B3LYP/6-311+G* | Used to determine minimum-energy geometry and derive partial atomic charges for force field development. ambermd.org |

Molecular Dynamics (MD) Simulations of Solution Behavior and Ion Transport

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique is particularly useful for understanding the behavior of ions in solution, including ion pairing, solvation, and transport properties like diffusivity and conductivity.

MD simulations have been extensively used to study ionic liquids and electrolytes containing the hexafluorophosphate anion. For example, a detailed MD simulation of the ionic liquid 1-n-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) was performed using a force field developed from DFT calculations. ambermd.org These simulations, conducted at different temperatures, provided data on molar volumes, isothermal compressibilities, and self-diffusivities. ambermd.org The results were in good agreement with experimental values, demonstrating the predictive power of the simulations. ambermd.org

In another study, MD simulations were used to investigate the structure and dynamics of diethyl(methyl)(isobutyl)phosphonium hexafluorophosphate, an organic ionic plastic crystal. scienceopen.comarxiv.org The simulations were able to predict phase transitions and the onset of cation rotations at various temperatures, providing a detailed picture of the material's dynamic properties. scienceopen.comarxiv.org

The solution behavior of tetra-n-butylammonium hexafluorophosphate (NBu4PF6) has been investigated through conductometric studies, which provide experimental data that can be used to validate MD simulation results. researchgate.net These studies determined limiting molar conductivities and association constants in various solvents. researchgate.net The results indicated that ion association is more significant in solvents with low dielectric constants. researchgate.net The solvation numbers calculated from these experiments suggest weak interactions between the PF6− anion and most solvent molecules, with the exception of methanol (B129727) where hydrogen bonding plays a role. researchgate.net

The table below presents selected transport properties of hexafluorophosphate salts obtained from or relevant to MD simulations.

| Compound/System | Property | Value/Finding |

| 1-n-butyl-3-methylimidazolium hexafluorophosphate | Self-diffusivity | MD simulations provided values in good agreement with experimental data. ambermd.org |

| Diethyl(methyl)(isobutyl)phosphonium hexafluorophosphate | Phase Transitions | MD simulations predicted a transition to a semi-plastic phase at 197 K and a full plastic phase at 340 K. scienceopen.comarxiv.org |

| n-Tetrabutylammonium hexafluorophosphate | Ionic Association | Found to be slight in solvents with dielectric constant > 16, but significant in THF (dielectric constant = 7.5). researchgate.net |

Predictive Modeling of Material Properties and Performance of Ammonium Hexafluorophosphates

Predictive modeling, often leveraging machine learning algorithms combined with computational chemistry data, is an emerging area for forecasting the properties and performance of materials. While specific predictive models for di-n-butylammonium hexafluorophosphate are not documented, the framework for such models exists.

For example, high-throughput molecular dynamics calculations have been combined with machine learning to predict the adsorption properties of ammonium phosphate (B84403) esters on metal surfaces. researchgate.net These models can predict properties like adsorption free energy based on molecular features such as chain length and branching. researchgate.net

This approach could be extended to ammonium hexafluorophosphates to predict various properties, including:

Thermal Stability: Modeling the decomposition pathways and predicting the thermal stability of different ammonium hexafluorophosphate salts.

Solubility: Developing quantitative structure-property relationship (QSPR) models to predict the solubility of these salts in various organic solvents.

These predictive models, once developed and validated, would be invaluable for the rational design of new ammonium hexafluorophosphate-based materials with tailored properties for specific applications, such as electrolytes in electrochemical devices.

Future Research Directions and Emerging Opportunities

Exploration of Di-n-butylammonium Hexafluorophosphate (B91526) in Novel Electrochemical Systems

The unique combination of a secondary ammonium (B1175870) cation and a hexafluorophosphate anion in Di-n-butylammonium hexafluorophosphate opens up several avenues for its use in novel electrochemical systems. The di-n-butylammonium cation, with its intermediate steric hindrance and potential for hydrogen bonding, could offer advantages over more common quaternary ammonium cations in certain applications.

Future research in this area could focus on:

Electrolyte Additives: Investigating the role of this compound as an additive in lithium-ion and beyond-lithium-ion batteries. Its secondary ammonium cation could interact differently with electrode surfaces compared to quaternary ammonium cations, potentially influencing the formation of the solid electrolyte interphase (SEI) and improving battery performance and safety.

Ionic Liquid-Based Electrolytes: Exploring the potential of this compound as a component in ionic liquid electrolytes. The properties of such an ionic liquid, including its viscosity, conductivity, and electrochemical stability window, would need to be thoroughly characterized. The presence of a proton on the cation could also be exploited in protic ionic liquid applications.

Electrochemical Capacitors: Evaluating the performance of this compound in supercapacitors. The size and shape of the di-n-butylammonium cation will influence the structure of the electrochemical double layer at the electrode-electrolyte interface, which is a key factor in determining the energy and power density of the device.

A comparative analysis of the electrochemical properties of electrolytes containing different ammonium cations could provide valuable insights into the specific advantages of the di-n-butylammonium cation.

| Cation Type | Potential Advantages in Electrochemical Systems | Research Focus |

| Primary Ammonium | High proton conductivity, potential for hydrogen bonding | Proton conductors, fuel cells |

| Secondary Ammonium | Balance of steric hindrance and hydrogen bonding capability | Electrolyte additives, ionic liquids |

| Tertiary Ammonium | Increased stability compared to primary and secondary | Electrolytes for high-voltage applications |

| Quaternary Ammonium | Wide electrochemical window, high thermal stability | Standard electrolytes in batteries and supercapacitors |

Design of Next-Generation Proton Conductors Based on Secondary Ammonium Cations

The presence of a proton on the di-n-butylammonium cation makes this compound a candidate for applications in proton-conducting materials, which are essential for technologies such as fuel cells and hydrogen sensors. While quaternary ammonium salts are aprotic, secondary ammonium salts can act as proton donors.

Future research directions in this area include:

Proton-Conducting Membranes: Incorporating this compound into polymer matrices to create novel proton-exchange membranes. The mobility of the di-n-butylammonium cation and the availability of its proton for transport would be key parameters to investigate.

Solid-State Proton Conductors: Exploring the synthesis of crystalline or amorphous solid-state materials containing this compound. The arrangement of the ions in the solid state and the presence of hydrogen-bonding networks would be critical for achieving high proton conductivity.

Mechanism of Proton Conduction: Investigating the fundamental mechanism of proton transport in materials containing this compound. Understanding whether proton hopping occurs via a Grotthuss-type mechanism or if the entire cation is involved in the transport process is crucial for designing more efficient materials.

Advanced Materials Synthesis Incorporating this compound for Specific Applications

The hexafluorophosphate anion is known for its non-coordinating nature and its ability to impart desirable properties to materials, such as thermal stability and hydrophobicity. These properties, combined with the specific characteristics of the di-n-butylammonium cation, suggest that this compound could be a valuable building block in advanced materials synthesis.

Emerging opportunities in this field include:

Supramolecular Chemistry: Utilizing this compound in the construction of supramolecular assemblies. The hydrogen-bonding capability of the secondary ammonium cation can be used to direct the formation of complex architectures with specific functions, such as molecular recognition or catalysis.

Functional Ionic Liquids: Designing task-specific ionic liquids based on the Di-n-butylammonium cation for applications such as catalysis, separations, and materials processing. The n-butyl groups can be functionalized to introduce specific chemical properties.

Precursor for Inorganic Materials: Investigating the use of this compound as a precursor for the synthesis of inorganic materials, such as metal phosphates or fluorides. The decomposition of the salt under specific conditions could provide a route to novel materials with controlled morphologies and properties.

Interdisciplinary Applications and Multiscale Modeling Approaches for Ammonium Hexafluorophosphate Chemistry